N3-PEG3-vc-PAB-MMAE
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Overview
Description
N3-PEG3-vc-PAB-MMAE is a synthesized agent-linker conjugate designed for antibody-drug conjugates (ADC). It incorporates monomethyl auristatin E (a tubulin inhibitor) and a three-unit polyethylene glycol linker. This compound demonstrates significant antitumor activity and is widely used in scientific research for its potent cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-PEG3-vc-PAB-MMAE is synthesized through a series of chemical reactions involving the conjugation of monomethyl auristatin E with a polyethylene glycol linker. The process typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, where the azide group in this compound reacts with alkyne-containing molecules .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored as a solid at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N3-PEG3-vc-PAB-MMAE undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group in this compound reacting with alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with molecules containing DBCO or BCN groups
Common Reagents and Conditions
Copper catalysts: Used in CuAAc reactions.
DBCO or BCN groups: Used in SPAAC reactions
Major Products Formed
The major products formed from these reactions are typically conjugates of this compound with other molecules, enhancing its functionality and application in various research fields .
Scientific Research Applications
N3-PEG3-vc-PAB-MMAE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of cellular processes and mechanisms due to its potent cytotoxic properties.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of research chemicals and pharmaceuticals
Mechanism of Action
N3-PEG3-vc-PAB-MMAE exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound targets tubulin, a protein involved in the formation of microtubules, and disrupts the mitotic spindle, preventing cell division .
Comparison with Similar Compounds
Similar Compounds
Monomethyl auristatin E (MMAE): A synthetic derivative of Dolastatin 10, used in various ADCs.
Monomethyl auristatin F (MMAF): Another derivative of Dolastatin 10 with similar cytotoxic properties.
Maytansinoids: A class of compounds used in ADCs with similar mechanisms of action
Uniqueness
N3-PEG3-vc-PAB-MMAE is unique due to its incorporation of a three-unit polyethylene glycol linker, which enhances its solubility and stability. This feature, combined with its potent antitumor activity, makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C67H109N13O16 |
---|---|
Molecular Weight |
1352.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1 |
InChI Key |
SAGYMPXDZCPKCZ-MKXMLHHLSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Synonyms |
N3-PEG3-vc-PAB-MMAE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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